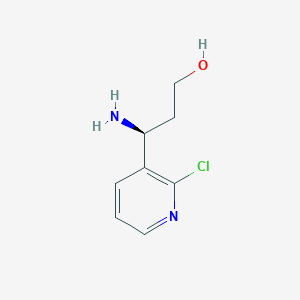
(3S)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL is a chiral compound that features an amino group, a chloropyridyl group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-3-pyridinecarboxaldehyde and (S)-alaninol.
Reaction Conditions: The key step involves the condensation of 2-chloro-3-pyridinecarboxaldehyde with (S)-alaninol under basic conditions, typically using sodium hydroxide or potassium carbonate as the base.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction conditions efficiently.
Automated Systems: Employing automated systems for precise control of reaction parameters such as temperature, pH, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce production time.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-chloro(3-pyridyl))propan-1-one.
Reduction: Formation of 3-amino-3-(2-chloro(3-pyridyl))propan-1-amine.
Substitution: Formation of various substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or inhibit enzyme activity, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL: The enantiomer of the compound, differing in the spatial arrangement of the amino group.
3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL: The racemic mixture containing both enantiomers.
3-Amino-3-(3-pyridyl)propan-1-OL: Lacks the chlorine substituent on the pyridyl ring.
Uniqueness
(3S)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL is unique due to its specific stereochemistry and the presence of the chloropyridyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11ClN2O |
|---|---|
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2-chloropyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-8-6(2-1-4-11-8)7(10)3-5-12/h1-2,4,7,12H,3,5,10H2/t7-/m0/s1 |
Clave InChI |
UBSVHMZWGPWGPE-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(N=C1)Cl)[C@H](CCO)N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


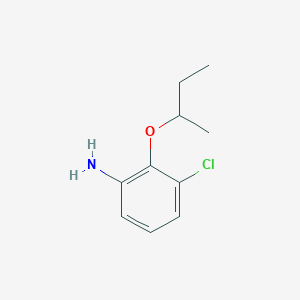
![[7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B13306997.png)
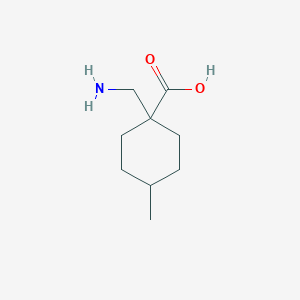
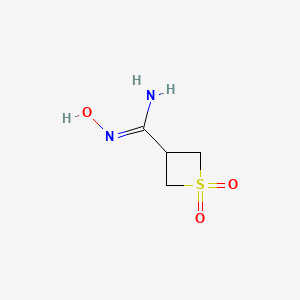

![4-(2,2-Dimethylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13307015.png)

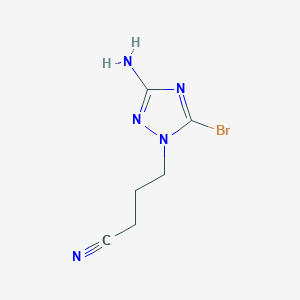
![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13307028.png)


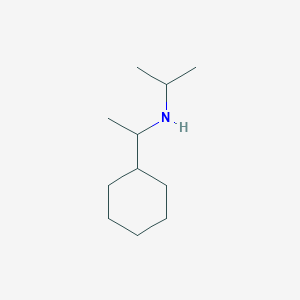
![3-{[1-(Bromomethyl)cyclohexyl]oxy}oxetane](/img/structure/B13307057.png)
![2-Bromo-6-({[2-(dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B13307062.png)
